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molecular formula C9H11BrO2 B1271189 2-(2-Bromoethoxy)anisole CAS No. 4463-59-6

2-(2-Bromoethoxy)anisole

Cat. No. B1271189
M. Wt: 231.09 g/mol
InChI Key: PBRPKYRJVDJZTF-UHFFFAOYSA-N
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Patent
US06518450B2

Procedure details

0.2 mole(22.4 ml) of guaiacol and 0.4 mole (34.6 ml) of ethylene dibromide are heated to 100° C. while stirring vigorously, and within 30 minutes, 125 ml of 1.6 N sodium hydroxide solution is added to continue the stirring and the pH value is adjusted to 7. Upon cooling, the mixed solution's organic layer is extracted with chloroform and rinsed with 2N sodium hydroxide before rising again with saturated sodium chloride solution and magnesium sulfate. Upon reduction, the solution is filled into the silicone tube for separation. Using the ratio of hexane: ethyl acetate=9:1 as the diluent, white crystallized product, 2-(2-methoxyphenoxy ethylbromide, is obtained.
Quantity
22.4 mL
Type
reactant
Reaction Step One
Quantity
34.6 mL
Type
reactant
Reaction Step One
Quantity
125 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([O:8][CH3:9])[C:2](=[CH:4][CH:5]=[CH:6][CH:7]=1)[OH:3].[CH2:10](Br)[CH2:11][Br:12].[OH-].[Na+]>>[CH3:9][O:8][C:1]1[CH:7]=[CH:6][CH:5]=[CH:4][C:2]=1[O:3][CH2:10][CH2:11][Br:12] |f:2.3|

Inputs

Step One
Name
Quantity
22.4 mL
Type
reactant
Smiles
C=1(C(O)=CC=CC1)OC
Name
Quantity
34.6 mL
Type
reactant
Smiles
C(CBr)Br
Step Two
Name
Quantity
125 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
while stirring vigorously
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Upon cooling
EXTRACTION
Type
EXTRACTION
Details
the mixed solution's organic layer is extracted with chloroform
WASH
Type
WASH
Details
rinsed with 2N sodium hydroxide
ADDITION
Type
ADDITION
Details
Upon reduction, the solution is filled into the silicone tube for separation

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
COC1=C(OCCBr)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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